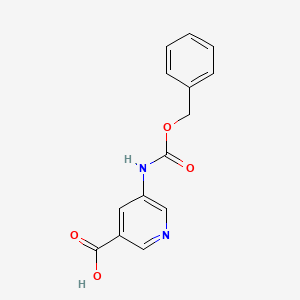

5-(((Benzyloxy)carbonyl)amino)nicotinic acid

Description

5-(((Benzyloxy)carbonyl)amino)nicotinic acid is a nicotinic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 5-position of the pyridine ring. Its molecular formula is C₁₄H₁₂N₂O₄, with a molecular weight of 296.26 g/mol. The Cbz group (-NHCOOCH₂C₆H₅) serves as a protective moiety for amines, enabling selective deprotection under hydrogenolytic conditions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where controlled amine reactivity is critical .

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H12N2O4/c17-13(18)11-6-12(8-15-7-11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |

InChI Key |

BKPPPDQEYSZKNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with a benzyloxycarbonyl group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of nicotinic acid is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino group.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amino derivative.

Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using hydrazine (N2H4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Free amino nicotinic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)nicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting or activating specific enzymes and pathways.

Comparison with Similar Compounds

Key Comparisons :

Substituent Type: The Cbz group in the target compound enhances lipophilicity compared to the carbamoyl group in 5-carbamoylnicotinic acid. This difference impacts solubility; the Cbz derivative is more soluble in organic solvents, whereas the carbamoyl analog may exhibit better aqueous solubility .

Positional Effects :

- Substituents at the 5-position (target compound, 5-carbamoyl, and 5-benzyloxyphenyl derivatives) exert distinct electronic effects on the pyridine ring. The electron-withdrawing Cbz group may reduce the acidity of the carboxylic acid group compared to electron-donating groups like benzyloxy .

- 6-(Benzyloxy)nicotinic acid () demonstrates how positional isomerism alters molecular interactions. Its benzyloxy group at the 6-position may sterically hinder reactions at the 3-carboxylic acid site compared to the 5-substituted analog .

Synthetic Utility: The Cbz group in the target compound allows for orthogonal deprotection (e.g., via hydrogenolysis), contrasting with tert-butoxycarbonyl (Boc)-protected analogs (e.g., 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid in ), which require acidic conditions for cleavage .

Biological Relevance: Nicotinic acid derivatives are explored for diverse applications, including enzyme inhibition and photodynamic therapy.

Biological Activity

5-(((Benzyloxy)carbonyl)amino)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H15N2O3

- Molecular Weight : 255.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group of nicotinic acid is protected using benzyloxycarbonyl (Z) group.

- Coupling Reaction : The protected amino acid is then coupled with benzyloxycarbonyl derivatives using coupling reagents such as HATU or DCC.

- Deprotection : Finally, the Z group is removed under acidic conditions to yield the final product.

Antimicrobial Activity

Recent studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | S. aureus |

| Another derivative | 64 | E. coli |

| Ampicillin | 16 | S. aureus |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have indicated that compounds containing the nicotinic acid moiety can inhibit cancer cell proliferation. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These findings highlight the potential of this compound in cancer therapeutics.

The proposed mechanism of action for the biological activity of this compound involves:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways critical for cell growth and survival.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.